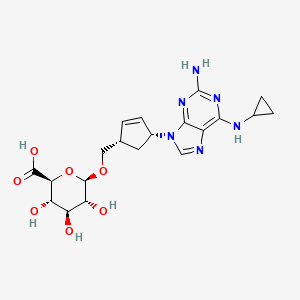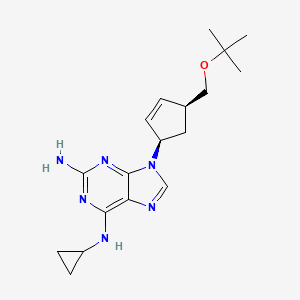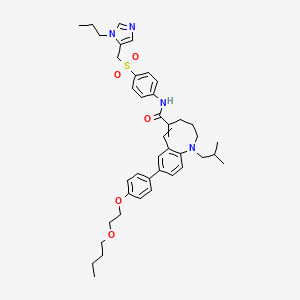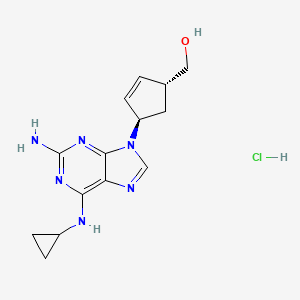
1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol” is a complex organic molecule. It is also known as Carvedilol Related Compound A . The empirical formula of the compound is C36H43N3O7 .
Molecular Structure Analysis
The molecular weight of the compound is 645.74 . The compound consists of two carbazole groups attached to a propan-2-ol backbone via ether linkages .Physical And Chemical Properties Analysis
The compound has a molecular weight of 645.74 and an empirical formula of C39H39N3O6 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of New Compounds : A study synthesized novel compounds using 1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (carvedilol) and found moderate antifungal and antibacterial activity in most of these compounds (Srinivasulu et al., 2007).
Pharmaceutical Applications in Cardiovascular Diseases : Carvedilol, a drug containing this compound, is used for treating hypertension, stable angina pectoris, and congestive heart failure. Its physical characteristics, stability, synthesis, and pharmacokinetics are detailed in a study (Beattie et al., 2013).
Crystallographic Studies : The crystal structure of a solvate of this compound has been analyzed, providing insights into its molecular configuration and potential for developing pharmaceutical formulations (Chernyshev et al., 2010).
Free Radical Scavenging Activity : Carbazole derivatives, including this compound, have been synthesized and evaluated for their radical scavenging activity. This indicates potential applications in the development of antioxidant therapies (Naik et al., 2010).
Development of Cardiovascular Drugs : Research has focused on the development and production technology of carvedilol tablets, indicating the compound's importance in cardiovascular drug development (Zuev et al., 2003).
Synthesis for β-Blocking Activity : The compound has been used in the synthesis of new drug candidates with potential β-blocking activity, relevant for cardiovascular disorders (Anumula et al., 2007).
Antimicrobial Activity : New carbazole derivatives synthesized using this compound have shown notable antimicrobial activity, suggesting potential applications in antibacterial and antifungal therapies (Kaplancıklı et al., 2012).
Wirkmechanismus
Target of Action
Carvedilol Impurity D, also known as “752E927E0O” or “Carvedilol EP Impurity D”, primarily targets beta-adrenergic receptors . The compound is a non-selective beta-adrenergic antagonist, which means it blocks both beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart function and blood pressure .
Mode of Action
Carvedilol Impurity D inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .
Pharmacokinetics
Carvedilol Impurity D, like Carvedilol, belongs to the Biopharmaceutical Classification System (BCS) class II drugs, indicating it has low solubility and poor bioavailability . The compound is primarily metabolized in the liver, with less than 2% of the dose excreted renally as unchanged drug
Result of Action
The molecular and cellular effects of Carvedilol Impurity D’s action primarily involve the reduction of heart rate and blood pressure . By blocking beta-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline on the heart and blood vessels, leading to a decrease in heart rate and blood pressure . This can help manage conditions like hypertension and heart failure .
Action Environment
The action, efficacy, and stability of Carvedilol Impurity D can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH of the environment . Additionally, factors like temperature and humidity could potentially affect the stability of the compound . .
Biochemische Analyse
Biochemical Properties
Carvedilol Impurity D interacts with various enzymes and proteins in biochemical reactions . It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These interactions are followed by Phase II conjugating reactions .
Cellular Effects
Carvedilol Impurity D has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Carvedilol Impurity D involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Carvedilol Impurity D change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Carvedilol Impurity D vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Carvedilol Impurity D is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Carvedilol Impurity D is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Carvedilol Impurity D and its effects on activity or function are important aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBVSUHNTUBUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391052-16-6 |
Source


|
| Record name | 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

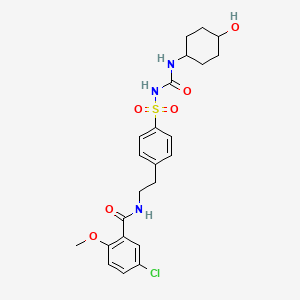
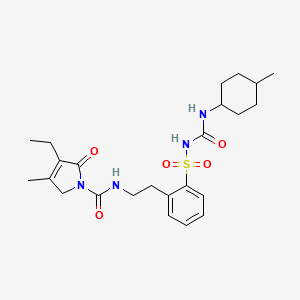





![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
